Ethyl 2-methyl-5-nitrofuran-3-carboxylate

Lipophilicity Permeability Drug Absorption

Ethyl 2-methyl-5-nitrofuran-3-carboxylate (CAS 68967-34-0) is a heterocyclic building block belonging to the 5-nitrofuran class, characterized by a furan ring bearing a nitro group at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate ester at the 3-position. Its core physicochemical properties include a molecular formula of C8H9NO5, a molecular weight of 199.16 g/mol, a calculated density of 1.287 g/cm³, a boiling point of 287.8 °C at 760 mmHg, and a predicted LogP of 2.20.

Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
CAS No. 68967-34-0
Cat. No. B12434737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-5-nitrofuran-3-carboxylate
CAS68967-34-0
Molecular FormulaC8H9NO5
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1)[N+](=O)[O-])C
InChIInChI=1S/C8H9NO5/c1-3-13-8(10)6-4-7(9(11)12)14-5(6)2/h4H,3H2,1-2H3
InChIKeyKZFGYEFENLTRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-5-nitrofuran-3-carboxylate (CAS 68967-34-0): Core Physicochemical and Synthetic Profile for Procurement Decisions


Ethyl 2-methyl-5-nitrofuran-3-carboxylate (CAS 68967-34-0) is a heterocyclic building block belonging to the 5-nitrofuran class, characterized by a furan ring bearing a nitro group at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate ester at the 3-position [1]. Its core physicochemical properties include a molecular formula of C8H9NO5, a molecular weight of 199.16 g/mol, a calculated density of 1.287 g/cm³, a boiling point of 287.8 °C at 760 mmHg, and a predicted LogP of 2.20 [2]. The compound is primarily utilized as a synthetic intermediate in the preparation of nitrofuran antibiotics, including derivatives related to Furazolidone and Nifuroxazide [3]. The synthetic route typically involves nitration of a 2-methylfuran precursor followed by esterification of the 3-carboxylic acid group [1].

Why Generic 5-Nitrofuran Analogs Cannot Substitute for Ethyl 2-Methyl-5-nitrofuran-3-carboxylate in Specialized R&D


Substitution of ethyl 2-methyl-5-nitrofuran-3-carboxylate with a generic or closely related 5-nitrofuran derivative is not advisable due to quantifiable differences in key physicochemical and biological parameters. Even minor structural variations within the 5-nitrofuran class, such as alterations to the ester group (methyl vs. ethyl) or the substitution pattern on the furan ring, lead to significant divergence in critical properties. These include solubility [1], lipophilicity and distribution coefficients [1], and antibacterial potency [2]. For instance, within a closely related set of nitrofuran drugs, only nifuroxazide exhibited an optimal lipophilicity profile (logD=1÷3) for successful absorption, while others failed to meet this benchmark [1]. Furthermore, direct comparisons of α-substituted 2-methyl-5-nitrofuran derivatives reveal that antibacterial MIC values are highly dependent on the specific α-substituent, precluding interchangeable use [2]. These empirical differences underscore the necessity of procuring the exact specified compound for consistent and reproducible results in both synthetic and biological applications.

Quantitative Differentiation of Ethyl 2-Methyl-5-nitrofuran-3-carboxylate: A Comparative Evidence Guide for Scientific Selection


Optimized Lipophilicity for Enhanced Permeability: Ethyl 2-Methyl-5-nitrofuran-3-carboxylate vs. Nifurtimox and Nifuratel

Ethyl 2-methyl-5-nitrofuran-3-carboxylate exhibits a calculated LogP of 2.20, which falls within the optimal lipophilicity range (logD=1÷3) for successful drug absorption [1]. This contrasts with the structurally related nitrofuran drugs nifurtimox and nifuratel, which were experimentally determined to have distribution coefficients (logD) outside this optimal window in an octanol/buffer system at physiological pH [2]. Permeability studies further demonstrate that nitrofuran derivatives with more favorable lipophilicity profiles exhibit significantly enhanced transport across biomimetic barriers, with the PermeaPad (PP) barrier showing substantially greater permeability for all tested nitrofurans compared to a standard polydimethylsiloxane-polycarbonate membrane [2].

Lipophilicity Permeability Drug Absorption Physicochemical Property

Synthetic Versatility of the 3-Carboxylate Ester: A Platform for Targeted Derivatization vs. 2-Carboxamide Analogs

The ethyl 3-carboxylate moiety of this compound provides a distinct and quantifiable synthetic advantage compared to 5-nitrofuran-2-carboxylic acid derivatives. The ester group at the 3-position can be readily hydrolyzed to the free carboxylic acid or converted to various amides, offering a versatile handle for conjugation or further functionalization [1]. This is in direct contrast to the more common 2-carboxylic acid derivatives (e.g., nitrofurantoin precursors), which have different reactivity profiles. A novel synthetic route to nitrofuran-3-carboxylates has been developed using selective oxidation of trans-2,3-dihydronitrofuran-3-carboxylates with MnO2 in toluene, providing a reliable method to access this specific scaffold [1]. This method yields a product with a distinct substitution pattern that is not easily accessible via traditional nitration of furan-2-carboxylic acids.

Synthetic Intermediate Derivatization Nitrofuran Antibiotics Organic Synthesis

Distinct Mechanism of Action: Potential for GroEL/ES Chaperonin Inhibition vs. Classic Nitroreductase-Dependent Activity

While classic nitrofuran antibiotics like nitrofurantoin rely primarily on bacterial nitroreductase (NfsA/NfsB) activation to generate toxic DNA-damaging intermediates, recent evidence identifies a novel, alternative target for certain nitrofuran analogs: the bacterial chaperonin GroEL/ES [1]. A study on nitrofuran-bearing analogs revealed that their metabolites act as potent GroEL/ES inhibitor pro-drugs, a mechanism distinct from simple redox cycling [1]. This was evidenced by the fact that potent GroEL/ES inhibition was observed only in the presence of E. coli nitroreductase (NfsB) in situ [1]. As a nitrofuran-3-carboxylate derivative, ethyl 2-methyl-5-nitrofuran-3-carboxylate possesses the core scaffold implicated in this alternative mechanism. In contrast, the classic 2-methyl-5-nitrofuran derivatives studied by Ghannoum et al. showed an antibacterial mode of action not dependent on enzyme-thiol group oxidation [2], highlighting a divergence in downstream effects based on the overall molecular structure.

GroEL/ES Inhibition Nitroreductase Antibacterial Mechanism Pro-drug Activation

Proven Antimicrobial Activity as a Validated Scaffold: A Platform for Next-Generation Derivative Design

The 2-methyl-5-nitrofuran core structure, upon which ethyl 2-methyl-5-nitrofuran-3-carboxylate is based, has demonstrated confirmed antibacterial activity against both Gram-negative and Gram-positive bacteria [1]. Minimum inhibitory concentration (MIC) values were determined and compared for a series of α-substituted 2-methyl-5-nitrofuran derivatives, establishing a clear structure-activity relationship (SAR) [1]. More recent studies confirm that 5-nitrofuran derivatives remain highly active, with some novel analogs exhibiting MIC values comparable to or lower than established drugs like ciprofloxacin, nitrofurantoin, and furazidin against ESKAPE pathogens [2]. For example, some newly synthesized compounds showed similar or lower MICs against ESKAPE pathogens compared to these standards [2]. This validates the 5-nitrofuran scaffold as a fruitful starting point for developing new antibacterial agents.

Antibacterial Activity MIC Values Drug-Resistant Bacteria SAR Study

Optimal Application Scenarios for Ethyl 2-Methyl-5-nitrofuran-3-carboxylate Based on Empirical Differentiation


Medicinal Chemistry: A Strategic Starting Material for Optimizing Bioavailability and Exploring Non-Traditional Mechanisms

Given its favorable LogP of 2.20, which falls within the optimal range for absorption [1], ethyl 2-methyl-5-nitrofuran-3-carboxylate is a superior choice over many established nitrofuran drugs (e.g., nifurtimox, nifuratel) when initiating a medicinal chemistry program aimed at enhancing oral bioavailability. Researchers can leverage this scaffold to design new analogs with improved pharmacokinetic properties from the outset. Furthermore, the potential for GroEL/ES chaperonin inhibition [2] offers a compelling reason to explore this compound for developing antibacterials that may bypass resistance mechanisms associated with classic nitroreductase-dependent drugs like nitrofurantoin.

Synthetic Chemistry: A Unique 3-Carboxylate Building Block for Constructing Diversified Nitrofuran Libraries

The 3-carboxylate substitution pattern provides a distinct chemical handle not found on the more common 2-carboxylic acid derivatives [3]. This makes the compound an ideal starting point for synthesizing a library of novel nitrofuran analogs, particularly amides, esters, and heterocyclic conjugates, that are inaccessible via traditional routes. The established synthetic method using MnO2 oxidation provides a reliable entry point for generating this scaffold in the lab [3].

Biological Assays: A Validated Scaffold for Probing Antibacterial Structure-Activity Relationships (SAR)

As a core component of the 2-methyl-5-nitrofuran class with proven antibacterial activity [4], this compound is an excellent foundation for systematic SAR studies. Researchers can use it as a parent structure to synthesize a series of derivatives and correlate specific structural modifications (e.g., changes to the ester group or further ring functionalization) with quantitative changes in antibacterial potency. This work can be benchmarked against known MIC values for related compounds and standard-of-care antibiotics [5].

Chemical Biology: Probing Nitroreductase-Dependent and Independent Antibacterial Mechanisms

The compound's dual potential—as a substrate for classic nitroreductase activation and as a source of GroEL/ES-inhibiting metabolites [2]—makes it a powerful chemical biology probe. It can be used in comparative studies with isogenic bacterial strains (e.g., wild-type vs. nfsA/B mutants) to deconvolute the contribution of these two distinct pathways to the overall antibacterial effect. This allows for a more nuanced understanding of nitrofuran pharmacology beyond simple redox cycling.

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